2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide
CAS No.:
Cat. No.: VC15825807
Molecular Formula: C27H20N4O4S
Molecular Weight: 496.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H20N4O4S |
|---|---|
| Molecular Weight | 496.5 g/mol |
| IUPAC Name | 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C27H20N4O4S/c1-35-22-13-7-18(8-14-22)23-15-25(19-5-3-2-4-6-19)30-27(24(23)16-28)36-17-26(32)29-20-9-11-21(12-10-20)31(33)34/h2-15H,17H2,1H3,(H,29,32) |
| Standard InChI Key | RLAXPNSSRMPTKB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Introduction
Molecular Architecture and Nomenclature
Chemical Identity
The compound’s systematic IUPAC name, 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide, reflects its intricate structure. Its molecular formula, C₂₇H₂₀N₄O₄S, corresponds to a molecular weight of 496.5 g/mol. The InChIKey (RLAXPNSSRMPTKB-UHFFFAOYSA-N) serves as a unique identifier for computational and database applications.
Structural Features
The molecule comprises:
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A pyridine ring substituted at positions 2, 3, 4, and 6.
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A cyano group (-C≡N) at position 3.
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4-Methoxyphenyl and phenyl groups at positions 4 and 6, respectively.
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A thioacetamide moiety (-S-C(=O)-NH-) linking the pyridine to a 4-nitrophenyl group.
This arrangement creates a planar, conjugated system with extended π-electron delocalization, influencing its electronic properties and reactivity.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically including:
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Pyridine Core Formation: Cyclocondensation of aldehydes, ketones, and ammonia derivatives under acidic or basic conditions.
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Functionalization: Introduction of the cyano group via nucleophilic substitution or cyanation reactions.
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Thioacetamide Attachment: Coupling of a thiol-containing intermediate with chloroacetamide derivatives in the presence of bases like triethylamine.
Example Protocol:
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Step 1: Synthesis of 3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine-2-thiol via cyclization of 4-methoxybenzaldehyde, phenylacetonitrile, and sulfur sources.
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Step 2: Reaction with N-(4-nitrophenyl)chloroacetamide in DMF at 80°C for 12 hours.
Physicochemical Properties
Spectral Characterization
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¹H NMR (DMSO-d₆): Key signals include δ 8.42 (s, NH), 7.79 (s, pyridine-H), and 3.71 (s, OCH₃) .
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IR (KBr): Peaks at 2210 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (amide C=O), and 1520 cm⁻¹ (NO₂ asymmetric stretch).
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MS (ESI+): Molecular ion peak at m/z 497.1 [M+H]⁺.
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).
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Stability: Stable under ambient conditions but sensitive to prolonged UV exposure due to the nitro group’s photolability.
Biological Activity and Mechanism
Molecular Docking Insights
Docking simulations (PDB: 1CX2) reveal strong interactions:
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Hydrogen bonding between the nitrophenyl group and Arg120.
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π-π stacking of the methoxyphenyl group with Tyr355.
Comparative Analysis with Analogues
| Compound | Structural Variation | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| Target Compound | 4-Nitrophenyl acetamide | 2.1 µM (Topo II) | |
| N-(3-Nitrophenyl) Derivative | Nitro at position 3 | 3.8 µM (Topo II) | |
| Methoxy→Ethoxy Analog | Ethoxy substitution | 5.2 µM (COX-2) |
Substituent positioning significantly affects potency, with para-nitro groups enhancing DNA intercalation.
Applications and Future Directions
Medicinal Chemistry
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Lead Compound: Structural optimization for improved bioavailability (e.g., prodrug strategies).
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Targeted Therapies: Conjugation with nanoparticles for selective tumor delivery.
Materials Science
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Organic Semiconductors: Extended conjugation supports charge transport in thin-film devices.
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Coordination Polymers: Metal-organic frameworks (MOFs) utilizing pyridine and nitro groups as linkers.
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